Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate
Description
Properties
Molecular Formula |
C17H13FO3 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13FO3/c1-2-20-17(19)15-13-5-3-4-6-14(13)21-16(15)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3 |
InChI Key |
CDKVZJQMYFCTIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Cyclization of Precursors
Method Overview:
A common approach involves cyclization of appropriately substituted phenolic and acyl precursors. This method leverages intramolecular cyclization under controlled conditions to form the benzofuran core, followed by esterification to introduce the ethyl ester group at the 3-position.
Preparation of 2-(4-fluorophenyl)phenols:
Starting from 4-fluorophenol derivatives, electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) are employed to attach the phenyl group at the ortho position, forming the precursor phenol.Formation of Benzofuran Ring:
Cyclization is achieved through oxidative or acid-mediated conditions, often using oxidants like DDQ or hypervalent iodine reagents, to induce intramolecular cyclization forming the benzofuran nucleus.Esterification at Position 3:
The benzofuran intermediate undergoes esterification using ethyl chloroformate or ethyl alcohol in the presence of catalysts like pyridine or acid catalysts, yielding the ethyl ester.
Benzofuran Core Construction via Tautomeric or Radical Pathways
Recent advances utilize radical-mediated cyclizations for constructing benzofuran derivatives, especially under metal-free conditions, enhancing functional group tolerance and environmental safety.
Example Method:
Chen et al. (2025) developed a TCT-mediated, water-controlled radical process employing dimethyl sulfoxide (DMSO) as a dual synthon, activated by cyanuric chloride (TCT). This method constructs benzofuran-3(2H)-ones bearing a quaternary carbon center, which can be further transformed into ethyl esters.
Activation of DMSO:
DMSO acts as both a methyl and sulfur source, activated by cyanuric chloride, facilitating radical formation under mild, metal-free conditions.Radical Cyclization:
Initiated via a radical process, the reaction proceeds through a cascade involving the formation of a quaternary carbon center, followed by esterification steps to yield the target compound.
| Parameter | Details | Reference |
|---|---|---|
| Reagent | DMSO activated by cyanuric chloride | |
| Solvent | DMSO | |
| Catalyst | None (metal-free) | |
| Temperature | Room temperature to mild heating | |
| Yield | Up to 58% (overall) |
This method demonstrates high regioselectivity, broad substrate scope, and scalability, making it a promising route for synthesizing ethyl 2-(4-fluorophenyl)benzofuran-3-carboxylate.
Multi-Step Synthesis from 4-Bromophenol and Ethyl 3-(4-fluorophenyl)-3-oxopropanoate
Detailed Procedure (Based on Literature):
- Step 1: Synthesis of 4-bromophenol derivative via bromination of phenol.
- Step 2: Coupling with ethyl 3-(4-fluorophenyl)-3-oxopropanoate through a Friedel–Crafts acylation or Suzuki-Miyaura cross-coupling, catalyzed by Pd(PPh₃)₄ under reflux in toluene/methanol.
- Step 3: Cyclization using oxidative or acid-mediated conditions to form the benzofuran ring.
- Step 4: Esterification or further functionalization to incorporate the ethyl ester group at position 3.
Alternative Approaches:
Use of Heterocyclic Precursors:
Synthesis of benzofuran derivatives via heterocyclic precursors such as 2-hydroxyphenyl ketones or phenolic esters, followed by oxidative cyclization.Radical and Photocatalytic Strategies:
Employing visible-light photocatalysis or radical initiators to promote cyclization under mild conditions, expanding substrate scope and functional group compatibility.
Summary of Key Data and Discoveries
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Benzofuran Core
Position C2 Modifications
- Hydrolysis of the ester yields 2-(p-tolyl)benzofuran-3-carboxylic acid (4c), which exhibits distinct reactivity in catalytic systems .
- Ethyl 5-[(4-fluorobenzyl)oxy]-2-methylbenzofuran-3-carboxylate : A methyl group at C2 and a benzyloxy substituent at C5 alter steric and electronic profiles, impacting binding affinity and solubility .
Position C5/C6 Modifications
Functional Group Additions
Heterocyclic Ring Incorporation
- Imidazole/Triazole Derivatives : Introducing 1H-imidazol-1-yl or 1H-1,2,4-triazol-1-yl groups at C6 (e.g., Ethyl 6-(2-(4-bromo-3-fluorophenyl)-1H-imidazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)benzofuran-3-carboxylate ) enhances hydrogen-bonding capacity and target selectivity. Such modifications are critical for protease inhibition .
- Tetrazole Derivatives : Compounds like 36 (2-Chloro-4-(1-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)-1H-tetrazol-5-yl)phenyl)boronic acid** exhibit improved metabolic stability and binding affinity due to the tetrazole’s aromaticity and boronic acid’s electrophilicity .
Key Properties
*Yields vary based on synthetic routes (e.g., 72% for amide coupling , 95% for bromination ).
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of ethyl 2-(4-fluorophenyl)benzofuran-3-carboxylate?
The synthesis typically involves multi-step reactions, including Claisen condensation , Friedel-Crafts acylation , and halogenation . For example:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated esters under acidic conditions (e.g., FeCl₃ catalysis) .
- Step 2 : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or direct electrophilic substitution, depending on precursor availability. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-halogenated derivatives .
- Step 3 : Esterification or transesterification to finalize the ethyl carboxylate group. Purity is validated via HPLC (>98%) and NMR spectroscopy .
Advanced: How can crystallographic refinement using SHELX resolve ambiguities in the structural determination of benzofuran derivatives?
SHELX software (e.g., SHELXL) is critical for refining crystal structures against X-ray diffraction data. Key steps include:
- Data Integration : Importing intensity data and applying corrections for absorption and Lorentz-polarization effects .
- Model Building : Assigning anisotropic displacement parameters for heavy atoms (e.g., fluorine) to resolve positional disorder in the 4-fluorophenyl group .
- Validation : Using R-factors and residual electron density maps to identify missed solvent molecules or incorrect torsion angles. For example, discrepancies in benzofuran ring puckering (quantified via Cremer-Pople parameters ) can be corrected iteratively .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions. The 4-fluorophenyl group shows characteristic splitting (e.g., ¹H NMR: doublets at δ 7.2–7.8 ppm; ¹⁹F NMR: singlet at ~-115 ppm) .
- IR : Stretching vibrations for the ester carbonyl (~1700 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹) .
- MS : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 313.1) and detects fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activities of benzofuran derivatives?
Contradictions often arise from assay conditions or structural impurities. Methodological solutions include:
- Dose-Response Reproducibility : Testing compounds across multiple cell lines (e.g., cancer vs. non-cancer) with standardized protocols (e.g., IC₅₀ determination via MTT assays) .
- Metabolite Interference : Using LC-MS to identify degradation products (e.g., hydrolyzed esters) that may contribute to false-positive results .
- Target Validation : Employing CRISPR-edited cell lines to confirm specificity for purported targets (e.g., cyclooxygenase-2 inhibition in anti-inflammatory studies) .
Basic: What are the key intermediates in the synthesis of this compound?
- Intermediate A : 5-Bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate (used for further functionalization via cross-coupling) .
- Intermediate B : Nitro-substituted precursors (e.g., ethyl 6-nitro-2-(4-fluorophenyl)benzofuran-3-carboxylate), reduced to amines for pharmacophore development .
- Intermediate C : Hydrolyzed carboxylic acid derivatives for prodrug synthesis .
Advanced: How does structural modification of the benzofuran core influence pharmacokinetic properties?
- Halogen Substitution : Fluorine at the 4-position enhances metabolic stability by reducing CYP450-mediated oxidation. Compare logP values: 4-fluorophenyl (logP ~3.2) vs. chlorophenyl (logP ~3.5) .
- Ester vs. Carboxylic Acid : Ethyl esters improve membrane permeability (calculated PSA: 55 Ų vs. 70 Ų for free acids) but require hydrolysis for activity .
- Ring Saturation : Dihydrobenzofuran derivatives exhibit altered bioavailability due to reduced planarity (e.g., 20% higher solubility in tetrahydro analogs) .
Advanced: What computational tools are recommended for analyzing non-covalent interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzymes (e.g., COX-2). Use RMSD clustering to identify dominant interaction modes .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories. Key metrics include hydrogen bond occupancy (>70%) and binding free energy (MM/PBSA calculations) .
- Pharmacophore Modeling : Phase or MOE to align structural analogs and identify essential features (e.g., hydrophobic fluorophenyl group) .
Basic: How is purity validated during synthesis?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm). Retention time compared to standards .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios within ±0.3% of theoretical values .
- Melting Point : Sharp range (e.g., 142–144°C) confirms crystalline homogeneity .
Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Catalyst Optimization : Transition from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
- Solvent Selection : Replace DCM with toluene for safer distillation and reduced environmental impact .
- Process Monitoring : In-line FTIR to detect intermediates and automate reaction quenching .
Advanced: How do ring puckering parameters (Cremer-Pople) influence the compound’s conformational stability?
- Planarity Analysis : Benzofuran rings with puckering amplitudes (Q) >0.5 Å exhibit strained conformations, reducing crystallinity. For example, Q = 0.3 Å in ethyl 2-(4-fluorophenyl) derivatives correlates with improved solubility .
- Pseudorotation Barriers : Energy barriers <5 kcal/mol allow flexible adaptation to enzyme active sites, enhancing binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
